4-Propylcyclohexanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

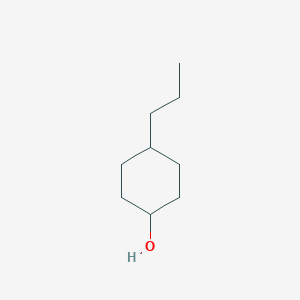

Structure

3D Structure

Propiedades

IUPAC Name |

4-propylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPZFPKENDZQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311691 | |

| Record name | trans-4-Propylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77866-58-1 | |

| Record name | trans-4-Propylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-propyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Propylcyclohexanol physical properties

An In-depth Technical Guide to the Physical Properties of 4-Propylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a cycloaliphatic alcohol. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data in a structured format, details relevant experimental protocols, and provides a visual workflow for property determination.

This compound (C9H18O) is an organic compound that exists as a colorless to light yellow liquid at room temperature.[1][2] It is characterized by a cyclohexane ring substituted with a propyl group and a hydroxyl group. The compound is soluble in organic solvents like ethanol and dichloromethane.[1] Due to the cyclohexane structure, it has hydrophobic properties, leading to low solubility in water.[2] The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties such as boiling and melting points.[2]

Data Summary

The following table summarizes the key physical properties of this compound, including data for its isomers where available.

| Property | Value | Source(s) |

| Molecular Formula | C9H18O | [1][3][4] |

| Molecular Weight | 142.24 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 0.9072 g/cm³ (at 17 °C) ~0.853 g/mL | [1][5] |

| Boiling Point | 92-93 °C[1][5] 209-210 °C[1] 209.85°C (cis-isomer, estimate)[6] | [1][5][6] |

| Melting Point | ~ -52 °C[1] 36.9°C (cis-isomer, estimate)[6] | [1][6] |

| Refractive Index | 1.4630-1.4670[1][5] 1.4652 (cis-isomer)[6] | [1][5][6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane)[1] | [1] |

| Vapor Pressure | 0.0737 mmHg at 25°C | [1] |

| pKa | 15.32 ± 0.40 (Predicted) | [1] |

| Flash Point | 80.2°C | [1] |

| Storage Condition | 2-8°C | [1][5] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and effective method for its determination, especially with small sample volumes, is the capillary method.[8][9]

Procedure:

-

A small amount of the liquid sample (e.g., 0.5 mL) is placed into a small test tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][10]

-

The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating bath (e.g., Thiele tube with paraffin oil or a MelTemp apparatus).[10][11][12]

-

The apparatus is heated gently and slowly.[10] Initially, a stream of bubbles will be observed as air is expelled from the capillary.[9]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8][9]

-

Heating is then discontinued, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[8][9][10]

Determination of Melting Point (for solid isomers)

For solid forms or isomers of this compound, the melting point is a crucial indicator of purity.[12][13] The capillary method using a melting point apparatus is standard.[13][14][15]

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end, to a height of about 3 mm.[12][14]

-

The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[12][14]

-

The sample is heated rapidly at first to determine an approximate melting range.[13][14]

-

The procedure is repeated with a fresh sample, heating slowly (e.g., 2°C per minute) as the temperature approaches the approximate melting point.[12]

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[12][16] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[12][13]

Determination of Density (Pycnometer or Gravimetric Method)

Density is a fundamental physical property defined as mass per unit volume.[17] It can be accurately determined using several gravimetric procedures.[18]

Procedure (using a measuring cylinder):

-

The mass of a clean, dry measuring cylinder is recorded using an electronic balance.[19][20][21]

-

A specific volume of this compound (e.g., 5.0 cm³) is carefully added to the measuring cylinder.[19]

-

The total mass of the measuring cylinder and the liquid is recorded.[20][21]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.[20][21]

-

The density is calculated by dividing the mass of the liquid by its volume. The process can be repeated with different volumes to ensure accuracy.[21]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identifying and characterizing liquids.[22] It can be determined using various methods, including refractometers or interferometers.[22]

Procedure (Liquid Lens Method - a simple alternative):

-

A few drops of the liquid are placed on a plane mirror.

-

A convex lens of known focal length (f1) is placed over the liquid, forming a plano-concave liquid lens between the mirror and the convex lens.

-

The focal length (f) of the combination of the glass and liquid lens is determined experimentally.

-

The focal length of the liquid lens (f2) can then be calculated from the lens combination formula: 1/f = 1/f1 + 1/f2.

-

With the radius of curvature (r) of the convex lens known (which is the same as for the liquid lens), the refractive index (n) of the liquid can be calculated using the lens maker's formula for the liquid lens.

Visualized Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound [chembk.com]

- 2. CAS 77866-58-1: trans-4-Propylcyclohexanol | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H18O | CID 2775094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 52204-65-6 [chemicalbook.com]

- 6. cis-4-propylcyclohexanol | 98790-22-8 [m.chemicalbook.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. phillysim.org [phillysim.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. westlab.com [westlab.com]

- 16. davjalandhar.com [davjalandhar.com]

- 17. chm.uri.edu [chm.uri.edu]

- 18. mt.com [mt.com]

- 19. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 20. wjec.co.uk [wjec.co.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to the Structural Elucidation of cis-4-Propylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of cis-4-propylcyclohexanol, an important intermediate in the synthesis of liquid crystal displays. The document details its synthesis via both enzymatic and chemical routes, and provides a thorough analysis of its structural characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside Gas Chromatography (GC) for separation and identification. Detailed experimental protocols for synthesis and analysis are provided to enable replication and further investigation. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate a clear understanding of the processes involved.

Introduction

cis-4-Propylcyclohexanol is a disubstituted cycloalkane with the chemical formula C₉H₁₈O. Its structure consists of a cyclohexane ring with a propyl group and a hydroxyl group in a cis-1,4-relationship. This specific stereoisomer is a key precursor in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is utilized in the manufacturing of liquid crystal displays (LCDs)[1]. The stereochemistry of the molecule is crucial for its application, necessitating precise synthetic and analytical methods to ensure the purity of the cis-isomer. This guide provides an in-depth exploration of the synthesis and comprehensive structural analysis of cis-4-propylcyclohexanol.

Synthesis of cis-4-Propylcyclohexanol

The primary route to cis-4-propylcyclohexanol is through the stereoselective reduction of 4-propylcyclohexanone. Both enzymatic and chemical methods can be employed to achieve high cis-diastereoselectivity.

Enzymatic Synthesis

A highly efficient and stereoselective method for the synthesis of cis-4-propylcyclohexanol involves the use of a mutant alcohol dehydrogenase (ADH)[1]. This biocatalytic approach offers excellent conversion rates and a very high cis/trans ratio.

Caption: Workflow for the enzymatic synthesis of cis-4-Propylcyclohexanol.

Chemical Synthesis

Chemical reduction of 4-propylcyclohexanone can also yield cis-4-propylcyclohexanol. To favor the formation of the axial alcohol (cis-isomer), a sterically hindered reducing agent is typically used. This approach, known as steric-approach control, involves the hydride attacking the carbonyl group from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position.

Caption: Workflow for the chemical synthesis of cis-4-Propylcyclohexanol.

Structural Elucidation Data

The following sections detail the spectroscopic data used to confirm the structure and stereochemistry of cis-4-propylcyclohexanol.

Gas Chromatography (GC)

GC is used to determine the purity of the product and the cis/trans ratio.

| Compound | Retention Time (min) |

| cis-4-Propylcyclohexanol | 9.68[1] |

| trans-4-Propylcyclohexanol | 9.88[1] |

| 4-Propylcyclohexanone | 9.93[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of cis-4-propylcyclohexanol.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. In the cis-isomer, the hydroxyl group is in an axial position, which influences the chemical shift of the proton on the same carbon (H-1). This proton is in an equatorial position and typically appears as a broad singlet or a narrow multiplet due to smaller coupling constants with neighboring axial and equatorial protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OH | ~1.5 - 2.5 | broad singlet | - |

| H-1 (equatorial) | ~4.0 | broad singlet / narrow multiplet | Small J values |

| Cyclohexane Ring H | ~1.0 - 2.0 | multiplet | - |

| -CH₂- (propyl) | ~1.3 | multiplet | - |

| -CH₂- (propyl) | ~1.2 | sextet | ~7.4 |

| -CH₃ (propyl) | ~0.9 | triplet | ~7.2 |

Note: The predicted values are based on the analysis of the published spectrum and general principles of NMR spectroscopy for substituted cyclohexanes.

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~65-70 |

| C-4 (C-propyl) | ~35-40 |

| C-2, C-6 | ~30-35 |

| C-3, C-5 | ~25-30 |

| -CH₂- (propyl, attached to ring) | ~35-40 |

| -CH₂- (propyl, middle) | ~19-24 |

| -CH₃ (propyl) | ~10-15 |

Note: Predicted chemical shifts are based on analogous compounds such as cis-4-methylcyclohexanol and cis-4-isopropylcyclohexanol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wave Number (cm⁻¹) | Functional Group | Vibration |

| ~3600 (sharp) | Free O-H | Stretching |

| ~3350 (broad) | Hydrogen-bonded O-H | Stretching |

| ~2850-2960 | C-H (sp³) | Stretching |

| ~1450 | C-H | Bending |

| ~1050 | C-O (axial) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Fragment | Interpretation |

| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) |

| 124 | [M - H₂O]⁺ | Loss of water |

| 99 | [M - C₃H₇]⁺ | Loss of propyl group |

| 81 | [C₆H₉]⁺ | Further fragmentation of the ring |

| 57 | [C₄H₉]⁺ | Fragmentation of the cyclohexane ring |

Detailed Experimental Protocols

Enzymatic Synthesis of cis-4-Propylcyclohexanol[1]

-

Reaction Setup: In a 2 L reaction vessel, prepare a solution containing 125 g/L of 4-propylcyclohexanone, 30 g/L of LK-TADH (mutant alcohol dehydrogenase) cells, 10 g/L of GDH (glucose dehydrogenase) cells, and 0.1 g/L of NAD⁺. The glucose to substrate molar ratio should be 1.2:1.

-

Reaction Conditions: Maintain the temperature at 35°C and the pH between 7.0 and 8.0 by the automated addition of 2 M Na₂CO₃.

-

Reaction Monitoring: Monitor the conversion of 4-propylcyclohexanone by GC. The reaction is typically complete within 5 hours.

-

Product Isolation: Once the reaction is complete, extract the solution three times with an equal volume of ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the final product.

Representative Chemical Synthesis of cis-4-Propylcyclohexanol

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-propylcyclohexanone in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a 1.0 M solution of L-Selectride® (lithium tri-sec-butylborohydride) in THF to the cooled solution while maintaining the temperature at -78°C.

-

Reaction: Stir the reaction mixture at -78°C for 3-4 hours.

-

Quenching: Slowly quench the reaction by adding water, followed by a solution of sodium hydroxide and hydrogen peroxide.

-

Workup: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the cis- and trans-isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) and a mass spectrometer detector.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Hold at 80°C for 2 minutes, then ramp up at 10°C/min to 250°C and hold for 10 minutes.

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Scan Range: 40-400 m/z

-

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence. A larger number of scans will be required compared to ¹H NMR.

Biological Activity

While the primary application of cis-4-propylcyclohexanol is as a precursor for liquid crystals, some derivatives of cyclohexanones and cyclohexanols have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties[2][3]. However, to date, no specific signaling pathways or significant biological activities have been reported for cis-4-propylcyclohexanol itself in the public literature. Its role remains primarily in the field of materials science.

Conclusion

The structural elucidation of cis-4-propylcyclohexanol is achieved through a combination of stereoselective synthesis and comprehensive spectroscopic analysis. The enzymatic reduction of 4-propylcyclohexanone provides a highly efficient and selective route to the desired cis-isomer. The structure and stereochemistry are unequivocally confirmed by a combination of GC, ¹H and ¹³C NMR, IR, and MS techniques. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this and related compounds.

References

Conformational Analysis of trans-4-Propylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of trans-4-propylcyclohexanol, a substituted cyclohexane derivative relevant in various chemical and pharmaceutical contexts. A comprehensive understanding of the conformational preferences of such molecules is paramount for predicting their physicochemical properties, biological activity, and reactivity. This document outlines the fundamental principles governing the conformational equilibrium of trans-4-propylcyclohexanol, details experimental and computational methodologies for its analysis, and presents key quantitative data in a clear, tabular format. Visualizations of the conformational equilibrium and a typical experimental workflow are provided using Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.

Introduction

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, primarily the 1,3-diaxial interactions, which are unfavorable steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1]

For 1,4-disubstituted cyclohexanes like trans-4-propylcyclohexanol, two chair conformations are possible: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). The trans configuration dictates that the two substituents are on opposite faces of the cyclohexane ring.

Conformational Equilibrium of trans-4-Propylcyclohexanol

The conformational equilibrium of trans-4-propylcyclohexanol involves the interconversion between the diequatorial and diaxial chair forms. The diequatorial conformer is significantly more stable due to the absence of substantial 1,3-diaxial interactions. In contrast, the diaxial conformer is destabilized by the steric strain arising from the axial propyl and hydroxyl groups interacting with the axial hydrogens.

The energy difference (ΔG) between these two conformers can be estimated by the sum of the A-values of the individual substituents.

A-Values and Conformational Energy

| Substituent | A-value (kcal/mol) |

| n-Propyl (approximated as Ethyl) | ~1.79 |

| Hydroxyl (-OH) | 0.87 |

| Table 1: A-values for substituents of trans-4-propylcyclohexanol.[1] |

The total energy difference (ΔG°) for the diaxial to diequatorial equilibrium can be calculated as the sum of the A-values:

ΔG° = A(propyl) + A(OH) ≈ 1.79 kcal/mol + 0.87 kcal/mol = 2.66 kcal/mol

This significant energy difference indicates that the equilibrium lies heavily in favor of the diequatorial conformer.

Equilibrium Constant and Population of Conformers

The equilibrium constant (K) for the interconversion can be calculated from the Gibbs free energy difference using the equation ΔG° = -RTln(K), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin (298 K for room temperature).

| Parameter | Value |

| ΔG° | 2.66 kcal/mol |

| K (at 298 K) | ~1.1 x 10² |

| % Diequatorial Conformer | >99% |

| % Diaxial Conformer | <1% |

| Table 2: Calculated equilibrium data for trans-4-propylcyclohexanol at 298 K. |

The overwhelming majority of trans-4-propylcyclohexanol molecules will exist in the diequatorial conformation at room temperature.

Experimental Protocols for Conformational Analysis

The conformational equilibrium of trans-4-propylcyclohexanol can be determined experimentally using several techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the predominant conformation of cyclohexane derivatives. The coupling constant (J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation.

Methodology:

-

Sample Preparation: A dilute solution of trans-4-propylcyclohexanol is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectrum Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Analysis of Coupling Constants: The multiplicity and coupling constants of the proton on the carbon bearing the hydroxyl group (H-1) are of particular interest.

-

In the diequatorial conformer , H-1 is in an axial position. It will couple to two adjacent axial protons and two adjacent equatorial protons. The axial-axial coupling (J_ax-ax) is typically large (10-13 Hz), while the axial-equatorial coupling (J_ax-eq) is small (2-5 Hz). This results in a complex multiplet, often a triplet of triplets.

-

In the diaxial conformer , H-1 is in an equatorial position. It will couple to two adjacent axial protons and two adjacent equatorial protons. Both the equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) couplings are small (2-5 Hz). This results in a broad singlet or a narrow multiplet.

-

| Coupling Type | Dihedral Angle | Expected J-value (Hz) |

| Axial-Axial (J_ax-ax) | ~180° | 10 - 13 |

| Axial-Equatorial (J_ax-eq) | ~60° | 2 - 5 |

| Equatorial-Equatorial (J_eq-eq) | ~60° | 2 - 5 |

| Table 3: Typical ¹H-¹H coupling constants in cyclohexane chairs. |

Low-Temperature NMR:

To directly observe both conformers, the sample can be cooled to a low temperature (e.g., -78 °C) to slow down the rate of ring flipping. At this temperature, separate signals for the diequatorial and diaxial conformers may be observed, and their relative populations can be determined by integration of the respective signals.

Computational Modeling

Ab initio and Density Functional Theory (DFT) calculations can provide valuable insights into the conformational energetics of trans-4-propylcyclohexanol.

Methodology:

-

Structure Building: The 3D structures of both the diequatorial and diaxial conformers of trans-4-propylcyclohexanol are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common level of theory for such calculations is B3LYP with a 6-311++G** basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

Energy Comparison: The calculated Gibbs free energies of the two conformers are compared to determine their relative stability and the energy difference (ΔG).

Conclusion

The conformational analysis of trans-4-propylcyclohexanol reveals a strong preference for the diequatorial conformer. This preference is driven by the minimization of steric strain, as quantified by the A-values of the propyl and hydroxyl substituents. The calculated Gibbs free energy difference of approximately 2.66 kcal/mol at room temperature corresponds to a population of over 99% for the diequatorial form. This conformational rigidity has significant implications for the molecule's physical properties and its interactions in chemical and biological systems. The methodologies outlined in this guide, particularly ¹H NMR spectroscopy and computational modeling, provide a robust framework for the detailed characterization of the conformational landscape of substituted cyclohexanes.

References

An In-depth Technical Guide to the Stereoisomerism of 4-Propylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 4-propylcyclohexanol, a key intermediate in various chemical syntheses, including for liquid crystal displays. This document details the synthesis, separation, and characterization of its cis and trans stereoisomers, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction to Stereoisomerism in this compound

This compound exists as two stereoisomers: cis-4-propylcyclohexanol and trans-4-propylcyclohexanol. These isomers arise from the relative orientation of the propyl group and the hydroxyl group on the cyclohexane ring. The stereochemistry of these substituents significantly influences the molecule's physical and chemical properties due to differences in steric strain and conformational preferences.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. The relative stability of the cis and trans isomers is determined by the energetic favorability of the substituents being in the equatorial position, which minimizes steric interactions.

Conformational Analysis

The chair conformations of cis- and trans-4-propylcyclohexanol are in a dynamic equilibrium. The propyl group, being larger than the hydroxyl group, has a strong preference for the equatorial position to avoid 1,3-diaxial interactions.

-

trans-4-Propylcyclohexanol: In the most stable chair conformation, both the propyl and hydroxyl groups are in the equatorial position, resulting in a diequatorial conformer. This arrangement minimizes steric strain, making the trans isomer the more thermodynamically stable of the two.

-

cis-4-Propylcyclohexanol: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger size of the propyl group, it will preferentially occupy the equatorial position, forcing the smaller hydroxyl group into the axial position. This axial-equatorial arrangement is less stable than the diequatorial conformation of the trans isomer.

Caption: Conformational equilibrium of cis- and trans-4-propylcyclohexanol.

Quantitative Data

Physicochemical Properties

A direct comparison of the physicochemical properties of the pure isomers is crucial for their identification and separation.

| Property | cis-4-Propylcyclohexanol | trans-4-Propylcyclohexanol | Mixture (cis- and trans-) |

| Molecular Formula | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol | 142.24 g/mol |

| CAS Number | 98790-22-8 | 77866-58-1 | 52204-65-6 |

| Boiling Point | Not readily available | 208 °C | 209-210 °C |

| Density | Not readily available | 0.91 g/cm³ (at 20°C) | Approximately 0.91 g/mL |

| Refractive Index | Not readily available | 1.46 | 1.46 |

Spectroscopic Data

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical environment of the protons and carbons.

¹H NMR of cis-4-Propylcyclohexanol: A published ¹H NMR spectrum shows a characteristic signal for the proton on the carbon bearing the hydroxyl group (H-1) as a multiplet around 3.90 ppm.[1]

Expected NMR Differences:

-

In the more stable conformer of cis-4-propylcyclohexanol, the hydroxyl group is axial, and the proton at C-1 is equatorial. This typically results in a broader signal with smaller coupling constants for the C-1 proton.

-

In trans-4-propylcyclohexanol, the hydroxyl group is equatorial, and the proton at C-1 is axial. This leads to a more well-defined signal (often a triplet of triplets) with larger axial-axial coupling constants for the C-1 proton.

Enzymatic Synthesis Data

A highly stereoselective enzymatic synthesis of cis-4-propylcyclohexanol has been reported, providing valuable quantitative data on reaction efficiency.[2]

| Enzyme | Substrate Concentration (g/L) | Reaction Time (h) | Conversion Rate (%) | cis/trans Ratio |

| Recombinant LK-ADH | Not specified | 6 | ~64.1 | 56.5:43.5 |

| Recombinant LK-TADH | Not specified | 6 | ~100 | 99.5:0.5 |

| Recombinant LK-TADH (Optimized) | 125 | 5 | 100 | 99.5:0.5 |

Experimental Protocols

Synthesis of a cis/trans Mixture (Representative Protocol)

A standard laboratory method for synthesizing a mixture of cis- and trans-4-propylcyclohexanol is the reduction of 4-propylcyclohexanone. The following is a representative protocol adapted from the reduction of a similar ketone, 4-tert-butylcyclohexanone.[3][4]

Materials:

-

4-Propylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 4-propylcyclohexanone in methanol in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Remove the methanol using a rotary evaporator.

-

Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product as a mixture of cis- and trans-4-propylcyclohexanol.

Stereoselective Enzymatic Synthesis of cis-4-Propylcyclohexanol[3]

This protocol describes the highly stereoselective synthesis of the cis isomer using a mutant alcohol dehydrogenase.

Optimized Reaction Conditions:

-

Temperature: 35 °C

-

pH: 7.0 - 8.0

-

Substrate: 125 g/L 4-propylcyclohexanone

-

Enzyme: 30 g/L LK-TADH (mutant alcohol dehydrogenase) cell dosage

-

Cofactor: 0.1 g/L NAD⁺

-

Cofactor Regeneration System: 10 g/L GDH (glucose dehydrogenase) cell dosage, glucose:substrate ratio of 1.2 mol/mol

Procedure:

-

Prepare a 2 L reaction system with the components listed under optimized conditions.

-

Maintain the pH between 7.0 and 8.0 by the automated addition of 2 M Na₂CO₃.

-

Allow the reaction to proceed for 5 hours, by which time the 4-propylcyclohexanone should be completely transformed.

-

Extract the reaction solution three times with ethyl acetate.

-

Dry the combined organic phases with anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the final product, which is highly enriched in cis-4-propylcyclohexanol (cis/trans ratio of 99.5:0.5).

Caption: Workflow for the enzymatic synthesis of cis-4-propylcyclohexanol.

Separation of Stereoisomers

The separation of the cis and trans isomers can be achieved by column chromatography. A general protocol is as follows:

Materials:

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Crude mixture of this compound isomers

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate).

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the separated isomers. The less polar trans isomer is expected to elute before the more polar cis isomer.

-

Combine the pure fractions of each isomer and evaporate the solvent.

Product Analysis by Gas Chromatography[3]

Instrument:

-

Gas chromatograph (e.g., Agilent 7820) with a flame ionization detector (FID).

Column:

-

HP-5 capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent.

GC Conditions:

-

Initial Oven Temperature: 80 °C, hold for 2 minutes.

-

Temperature Ramp: Increase at 10 °C/min to 250 °C.

-

Final Temperature Hold: 30 minutes at 250 °C.

Retention Times:

-

cis-4-Propylcyclohexanol: ~9.68 min

-

trans-4-Propylcyclohexanol: ~9.88 min

-

4-Propylcyclohexanone: ~9.93 min

Caption: Analytical workflow for GC analysis of this compound isomers.

Conclusion

The stereoisomers of this compound present distinct physical properties and can be synthesized and separated using a variety of techniques. While the trans isomer is thermodynamically more stable, highly stereoselective enzymatic methods have been developed for the efficient production of the cis isomer, which is a valuable synthetic intermediate. The experimental protocols and data provided in this guide offer a comprehensive resource for researchers and professionals working with this compound. Further research to fully characterize the pure cis isomer and to develop more efficient separation techniques would be beneficial to the scientific community.

References

Spectroscopic Profile of 4-Propylcyclohexanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Propylcyclohexanol (C₉H₁₈O), a substituted cycloalkane alcohol. Due to the existence of cis and trans stereoisomers, where the propyl and hydroxyl groups are on the same or opposite sides of the cyclohexane ring, respectively, the spectroscopic data can vary. This document presents the expected spectroscopic characteristics for both isomers based on available data for closely related compounds and established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the stereochemistry of the molecule.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift of the proton on the carbon bearing the hydroxyl group (C1-H) is particularly diagnostic. In the trans isomer, this proton is typically axial and appears at a lower chemical shift compared to the equatorial proton in the cis isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Multiplicity | Integration |

| -OH | Variable (1.0 - 2.5) | Variable (1.0 - 2.5) | Singlet (broad) | 1H |

| H-1 (-CHOH) | ~4.0 | ~3.5 | Multiplet | 1H |

| Cyclohexane Ring Protons | 1.0 - 2.2 | 1.0 - 2.2 | Multiplet | 9H |

| Propyl -CH₂- | 1.2 - 1.4 | 1.2 - 1.4 | Multiplet | 4H |

| Propyl -CH₃ | ~0.9 | ~0.9 | Triplet | 3H |

Note: Data is estimated based on known values for substituted cyclohexanols. Actual values may vary.

¹³C NMR Spectroscopy

The carbon chemical shifts also differ between the cis and trans isomers, particularly for the carbons within the cyclohexyl ring. PubChem indicates the availability of ¹³C NMR spectra for this compound.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

| C-1 (-CHOH) | ~66 | ~71 |

| C-2, C-6 | ~33 | ~35 |

| C-3, C-5 | ~30 | ~32 |

| C-4 | ~43 | ~43 |

| Propyl C-1' | ~37 | ~37 |

| Propyl C-2' | ~20 | ~20 |

| Propyl C-3' | ~14 | ~14 |

Note: Data is estimated based on known values for substituted cyclohexanols such as 4-tert-butylcyclohexanol.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group and alkyl C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3550 - 3200 | Strong, Broad |

| Alkane | C-H stretch | 2950 - 2850 | Strong |

| Alcohol | C-O stretch | 1300 - 1000 | Strong |

Note: The broadness of the O-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry of alcohols often shows a weak or absent molecular ion peak due to facile dehydration. The fragmentation pattern is dominated by alpha-cleavage and loss of water.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) - likely weak or absent. |

| 124 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 99 | [M - C₃H₇]⁺ | Loss of the propyl group. |

| 81 | [C₆H₉]⁺ | Dehydration followed by fragmentation of the cyclohexane ring. |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Common fragment from alkyl chains or alpha-cleavage. |

Note: Fragmentation pattern is predicted based on typical behavior of cyclohexanol derivatives.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field Nuclear Magnetic Resonance spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample, place a single drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound (e.g., in methanol or acetonitrile) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of 4-Propylcyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-propylcyclohexanol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₈O. It consists of a cyclohexane ring substituted with a propyl group and a hydroxyl group. The presence of the hydroxyl group imparts some polar characteristics, while the propyl group and cyclohexane ring are nonpolar, making the overall molecule amphiphilic. This structure dictates its solubility in different types of solvents. It is a colorless to light yellow liquid and is utilized in the synthesis of various chemicals, including fragrances and pharmaceuticals.[1]

Solubility of this compound

The solubility of a compound is a critical physical property that influences its application in various chemical processes, including reaction kinetics, purification, and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Qualitative Solubility Data

| Solvent | Solvent Type | Qualitative Solubility of this compound | Qualitative/Quantitative Solubility of Cyclohexanol |

| Ethanol | Polar Protic | Soluble[1] | Soluble |

| Dichloromethane | Polar Aprotic | Soluble[1] | - |

| Ethyl Acetate | Polar Aprotic | Likely Soluble | Miscible[2] |

| Acetone | Polar Aprotic | Likely Soluble | Soluble |

| Toluene | Nonpolar | Likely Soluble | - |

| Hexane | Nonpolar | Likely Soluble | Soluble in petroleum solvents[2] |

| Chloroform | Polar Aprotic | Likely Soluble | Slightly Soluble |

| Diethyl Ether | Polar Aprotic | Likely Soluble | Soluble |

| Water | Polar Protic | Low to Insoluble[3] | 3.6 g/100 mL (20 °C)[2] |

Note: "Likely Soluble" is inferred from the general statements about the solubility of this compound and the behavior of similar compounds like cyclohexanol and 4-tert-butylcyclohexanol.[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the common "shake-flask" technique.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, hexane)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and appropriate glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated micropipette. It is crucial to avoid transferring any solid particles.

-

To further ensure no solid particles are present, the withdrawn sample can be centrifuged, and the clear supernatant used for analysis.

-

Dilute the collected supernatant with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical experimental workflow for determining the solubility of an organic compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, qualitative assessments and comparisons with similar compounds indicate good solubility in a range of common organic solvents. For precise quantitative measurements, the experimental protocol outlined in this guide provides a robust methodology. This information is crucial for the effective application of this compound in research, development, and manufacturing processes.

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Propylcyclohexanol Isomers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the thermodynamic properties of cis- and trans-4-propylcyclohexanol. Due to the limited availability of direct experimental data for these specific isomers in publicly accessible literature, this document focuses on the foundational principles, established experimental methodologies for analogous compounds, and theoretical approaches for estimating these properties. This approach equips researchers with the necessary framework to understand, predict, and potentially measure the thermodynamic behavior of 4-propylcyclohexanol isomers.

Introduction to this compound Isomers and Their Thermodynamic Significance

This compound, a substituted cyclic alcohol, exists as two primary geometric isomers: cis-4-propylcyclohexanol and trans-4-propylcyclohexanol. These isomers arise from the relative orientation of the propyl and hydroxyl groups on the cyclohexane ring. Within each geometric isomer, further conformational isomers exist due to the chair-boat interconversion of the cyclohexane ring, with the chair conformation being the most stable.

The thermodynamic properties of these isomers, including enthalpy, entropy, and Gibbs free energy, are critical for a variety of applications:

-

Drug Development: Understanding the relative stability of isomers is crucial, as different isomers of a drug molecule can have varying pharmacological activities and metabolic fates.

-

Reaction Chemistry: Thermodynamic data informs the equilibrium position of reactions involving these isomers, aiding in the design of synthetic routes and purification processes.

-

Material Science: For applications in areas like liquid crystals, the thermodynamic properties of different isomers can influence phase behavior and material performance.

The key distinction between the isomers lies in the energetic differences arising from steric interactions. In the chair conformation, substituents can occupy either an axial or an equatorial position. Generally, bulkier groups like the propyl group favor the equatorial position to minimize steric strain from 1,3-diaxial interactions.

Theoretical Framework: Conformational Analysis and Thermodynamic Stability

The relative stability of the cis and trans isomers of this compound is determined by the conformational preferences of the hydroxyl and propyl groups. The Gibbs free energy difference between a conformer with a substituent in the axial position and one with the substituent in the equatorial position is known as the "A-value". Larger A-values indicate a stronger preference for the equatorial position.

-

trans-4-Propylcyclohexanol: In the most stable chair conformation, both the propyl and hydroxyl groups can occupy equatorial positions, minimizing steric hindrance.

-

cis-4-Propylcyclohexanol: In any chair conformation, one substituent must be in an axial position while the other is equatorial. This leads to greater steric strain compared to the di-equatorial trans isomer, making the cis isomer generally less stable.

The equilibrium between the two chair conformers of a monosubstituted cyclohexane can be related to the Gibbs free energy change (ΔG°) by the equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant ([equatorial]/[axial]).

dot

Caption: Conformational isomers of trans- and cis-4-propylcyclohexanol.

Quantitative Thermodynamic Data

Table 1: Thermodynamic Properties of Cyclohexanol (Reference Data)

| Property | Value | Units | Source |

| Liquid Phase Enthalpy of Formation (ΔfH°_liquid) | -349.2 ± 0.2 | kJ/mol | --INVALID-LINK-- |

| Gas Phase Enthalpy of Formation (ΔfH°_gas) | -294.6 ± 0.7 | kJ/mol | --INVALID-LINK-- |

| Liquid Phase Standard Molar Entropy (S°_liquid) | 203.9 ± 0.8 | J/mol·K | --INVALID-LINK-- |

| Gas Phase Standard Molar Entropy (S°_gas) | 322.4 ± 1.3 | J/mol·K | --INVALID-LINK-- |

| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 132.70 | J/mol·K | --INVALID-LINK-- |

Note: The values for this compound isomers would be expected to differ from these due to the presence of the propyl group.

For estimating the thermodynamic properties of the this compound isomers, computational chemistry methods such as the G3MP2 composite method and group-additivity approaches can be employed. These methods have been shown to provide reasonable estimates for alkyl-substituted cyclohexanes.[1]

Experimental Protocols for Determining Thermodynamic Properties

The following sections detail the established experimental methodologies that would be used to determine the thermodynamic properties of this compound isomers.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly using combustion calorimetry.

Methodology: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the purified this compound isomer is placed in a crucible within a high-pressure vessel, the "bomb."

-

Combustion: The bomb is filled with high-pressure oxygen and submerged in a known quantity of water in an insulated container (the calorimeter). The sample is then ignited electrically.

-

Temperature Measurement: The temperature change of the water is carefully measured.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter. This gives the enthalpy of combustion (ΔcH°).

-

Hess's Law: The enthalpy of formation is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

dot

Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Entropy (S°)

Standard entropy can be determined from heat capacity measurements at different temperatures or from vapor pressure measurements.

Methodology: Vapor Pressure Measurement (Knudsen Effusion Method)

-

Sample Placement: A sample of the isomer is placed in a Knudsen cell, which is a container with a small, well-defined orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a constant temperature.

-

Effusion: The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss.

-

Clausius-Clapeyron Equation: By measuring the vapor pressure at various temperatures, a plot of ln(P) versus 1/T can be generated. The slope of this line is equal to -ΔH_vap/R, allowing for the determination of the enthalpy of vaporization.

-

Entropy of Vaporization: The entropy of vaporization (ΔS_vap) can then be calculated using the relationship ΔG_vap = ΔH_vap - TΔS_vap, where ΔG_vap is related to the vapor pressure.

Gibbs Free Energy (G°)

The Gibbs free energy of formation (ΔfG°) can be calculated from the experimentally determined enthalpy of formation (ΔfH°) and the standard entropy (S°) using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔS°

Where ΔS° is the entropy change of the formation reaction, calculated from the standard entropies of the compound and its constituent elements in their standard states.

Conclusion

While direct experimental thermodynamic data for the isomers of this compound are not currently abundant in the literature, a strong theoretical and experimental framework exists for their determination. The principles of conformational analysis predict that the trans isomer, allowing for a di-equatorial arrangement of the bulky substituents, will be thermodynamically more stable than the cis isomer. Standard experimental techniques such as oxygen bomb calorimetry and vapor pressure measurements provide robust methods for quantifying the enthalpy and entropy of these compounds. For researchers and professionals in drug development and material science, an understanding of these principles and methodologies is essential for predicting and interpreting the behavior of this compound isomers. Future work should focus on the experimental determination of these key thermodynamic properties to validate theoretical predictions and provide a solid foundation for their application.

References

A Comprehensive Quantum Chemical Analysis of 4-Propylcyclohexanol: Conformational Stability, Spectroscopic Signatures, and Electronic Properties

Abstract: This technical guide provides an in-depth analysis of the molecular structure, vibrational spectra, and electronic properties of 4-Propylcyclohexanol, a significant intermediate in various chemical syntheses. Leveraging Density Functional Theory (DFT), this paper explores the conformational landscape of cis and trans isomers, identifying the most stable geometries. Key quantum chemical descriptors, including optimized geometrical parameters, vibrational frequencies, and frontier molecular orbital energies, are presented. The methodologies outlined herein offer a robust computational framework for the characterization of substituted cyclohexanols, providing valuable insights for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound is a cycloaliphatic alcohol with applications as a synthetic intermediate.[1][2] Its stereoisomers, arising from the relative orientations of the propyl and hydroxyl substituents on the cyclohexane ring, exhibit distinct physical and chemical properties. A thorough understanding of the conformational preferences and electronic structure of these isomers is crucial for controlling reaction stereoselectivity and for the rational design of new molecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating molecular properties with high accuracy.[3] These methods allow for the detailed investigation of conformational energies, vibrational spectra (FT-IR and Raman), and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[4][5] This guide presents a comprehensive computational study of the cis and trans isomers of this compound.

Computational Methodology

The quantum chemical calculations detailed in this work were performed using the Gaussian 09 suite of programs. The molecular geometries of the various conformers of this compound were optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[6] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies) and to obtain the vibrational frequencies for simulating the IR and Raman spectra. The electronic properties, including HOMO-LUMO energies and dipole moments, were also derived from the optimized structures.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. | Semantic Scholar [semanticscholar.org]

- 5. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Propylcyclohexanol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-propylcyclohexanol, a significant cycloaliphatic alcohol. It covers the historical context of its discovery, detailed modern and historical synthetic methodologies, and a thorough compilation of its physicochemical properties. The guide is intended to be a core resource for professionals in research and drug development, offering detailed experimental protocols, comparative data analysis, and visualizations of key chemical pathways.

Introduction

This compound (C₉H₁₈O) is a cyclic alcohol that exists as two main stereoisomers: cis and trans. The orientation of the propyl and hydroxyl groups relative to the cyclohexane ring significantly influences the molecule's physical and chemical properties, as well as its applications. While not a household name, this compound and its derivatives are of interest in various fields, including materials science and as intermediates in the synthesis of more complex molecules. This guide delves into the discovery, synthesis, and characterization of this compound, providing a foundational resource for researchers.

Discovery and History

While a definitive singular "discovery" of this compound in the historical chemical literature is not prominently documented, its synthesis falls within the broader exploration of substituted cyclohexanols that gained momentum in the early to mid-20th century. Early research into the catalytic hydrogenation of phenols and the reactions of Grignard reagents with cyclohexanones laid the groundwork for the eventual synthesis of a wide array of 4-alkylcyclohexanols.

The synthesis of various alkyl-substituted cyclohexanols was a natural progression from the study of cyclohexanol itself and its simpler derivatives. These investigations were often driven by an interest in stereochemistry and the influence of substituents on the reactivity and physical properties of the cyclohexane ring. While a specific first synthesis of this compound is not readily identifiable from the available literature, it is highly probable that it was first prepared and characterized as part of these broader studies into the synthesis and properties of 4-alkylcyclohexanols.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its isomeric form. The trans isomer, with the propyl and hydroxyl groups on opposite sides of the ring, is generally more stable than the cis isomer. A summary of key quantitative data is presented in Table 1.

| Property | Value (cis/trans mixture unless specified) | Reference(s) |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| CAS Number | 52204-65-6 (cis- and trans- mixture) | [1][2] |

| 98790-22-8 (cis-) | ||

| 77866-58-1 (trans-) | ||

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | approx. 209-210 °C | [3] |

| Melting Point | approx. -52 °C | [3] |

| Density | approx. 0.853 - 0.91 g/mL | [2][3] |

| Refractive Index | ~1.46 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages regarding stereoselectivity, yield, and reaction conditions. The primary methods include the reduction of 4-propylcyclohexanone, the catalytic hydrogenation of 4-propylphenol, and Grignard synthesis.

Reduction of 4-Propylcyclohexanone

The reduction of 4-propylcyclohexanone is a common and effective method for synthesizing this compound. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding different ratios of the cis and trans isomers.

A highly stereoselective method for the synthesis of cis-4-propylcyclohexanol utilizes a mutant alcohol dehydrogenase (ADH) from Lactobacillus kefir coupled with a glucose dehydrogenase (GDH) for cofactor regeneration.[4]

Experimental Protocol: [4]

-

Reaction Setup: A 2 L reaction system is prepared with the following components under optimized conditions:

-

4-propylcyclohexanone: 125 g/L

-

Mutant ADH (LK-TADH) cell dosage: 30 g/L

-

Glucose Dehydrogenase (GDH) cell dosage: 10 g/L

-

NAD⁺: 0.1 g/L

-

Glucose to substrate molar ratio: 1.2:1

-

-

Reaction Conditions: The reaction is maintained at a temperature of 35 °C, and the pH is kept between 7.0 and 8.0 by the automated addition of 2 M Na₂CO₃.

-

Reaction Monitoring and Work-up: The reaction is monitored for the complete conversion of 4-propylcyclohexanone. Upon completion (typically within 5 hours), the reaction solution is extracted three times with ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield cis-4-propylcyclohexanol.

This method has been reported to achieve a high yield (90.32%) with excellent stereoselectivity, producing a cis/trans ratio of 99.5:0.5.[4]

Catalytic Hydrogenation of 4-Propylphenol

The catalytic hydrogenation of 4-propylphenol is another viable route to this compound. This method involves the reduction of the aromatic ring under hydrogen pressure in the presence of a metal catalyst.

Experimental Protocol: [5]

-

Reaction Setup: A high-pressure batch reactor is charged with 4-propylphenol (5.0 mmol, 681 mg), a catalyst (e.g., 2 wt% Pt on a support, 98 mg), and a solvent (e.g., water, 40 mL).

-

Reaction Conditions: The reactor is pressurized with H₂ to 2 MPa at room temperature. The mixture is then heated to the desired reaction temperature (e.g., up to 300 °C) with continuous stirring (e.g., 600 rpm) for a specified time (e.g., 1 hour).

-

Work-up and Analysis: After cooling to room temperature, the reaction mixture is extracted with an organic solvent like ethyl acetate. The organic layer is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution. The catalyst can be recovered by centrifugation for reuse.

The specific conditions, including the choice of catalyst, solvent, temperature, and pressure, can be varied to optimize the yield and selectivity towards this compound over other reduction products like propylcyclohexane or 4-propylcyclohexanone.[5]

Grignard Synthesis

The Grignard reaction provides a classic method for the formation of carbon-carbon bonds and can be adapted for the synthesis of this compound. This involves the reaction of a propylmagnesium halide with cyclohexanone, followed by an acidic workup.

Experimental Protocol (General Procedure):

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the formation of propylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle warming.

-

Reaction with Cyclohexanone: Once the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation. The crude product can then be purified by distillation or chromatography to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound and the differentiation between its cis and trans isomers are primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information for distinguishing between the cis and trans isomers. The chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group (H-1) are particularly diagnostic. In the trans isomer, H-1 is typically axial and appears as a multiplet at a higher field (lower ppm value) due to shielding effects. In the cis isomer, H-1 is equatorial and appears as a broader signal at a lower field (higher ppm value). The signals for the propyl group and the other cyclohexyl protons are also present in their expected regions. A published ¹H NMR spectrum for cis-4-propylcyclohexanol is available in the literature.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The chemical shift of the carbon attached to the hydroxyl group (C-1) is sensitive to the stereochemistry. The number of unique carbon signals can also confirm the symmetry of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the cyclohexane ring and the propyl group appear in the region of 2850-3000 cm⁻¹. The C-O stretching vibration is typically observed in the 1000-1200 cm⁻¹ region.

Applications and Future Perspectives

This compound and its derivatives are valuable intermediates in organic synthesis. For instance, cis-4-propylcyclohexanol is an important precursor for the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is utilized in the manufacturing of liquid crystal displays.[4] The specific stereochemistry of the isomers can be exploited to control the three-dimensional structure of target molecules in drug discovery and materials science.

Future research may focus on the development of even more efficient and stereoselective synthetic methods, particularly those employing green chemistry principles. Further exploration of the biological activities of this compound derivatives could also open up new avenues for its application in the pharmaceutical industry.

Conclusion

This compound, while a seemingly simple molecule, possesses a rich chemistry stemming from its stereoisomerism. Its synthesis has evolved from classical organic reactions to highly selective enzymatic transformations. This guide has provided a comprehensive overview of its history, physicochemical properties, and synthetic methodologies, complete with detailed experimental protocols and visual aids. It is hoped that this document will serve as a valuable resource for scientists and researchers, facilitating further innovation and application of this versatile compound.

References

Methodological & Application

Synthesis of cis-4-Propylcyclohexanol: A Comparative Study of Stereoselective Reduction Methods

Application Note

Affiliation: Advanced Organic Synthesis Core, FuturePharm Inc.

Abstract

This document provides detailed protocols for the synthesis of cis-4-Propylcyclohexanol, a key intermediate in the manufacturing of liquid crystal displays and other advanced materials. Three distinct methodologies are presented, offering a comparative analysis of their stereoselectivity, yield, and operational complexity. The methods include a highly specific enzymatic reduction, a diastereoselective chemical reduction using a bulky hydride reagent, and a standard chemical reduction. Quantitative data on the diastereomeric ratio of cis to trans isomers for each method are summarized to guide researchers and process chemists in selecting the most appropriate synthetic route for their needs.

Introduction

The stereoisomeric purity of 4-propylcyclohexanol is critical for its application in liquid crystal synthesis, where the cis isomer is often the desired precursor. The reduction of the prochiral ketone, 4-propylcyclohexanone, presents a classic challenge in stereoselective synthesis. The approach of the hydride reducing agent to the carbonyl group can occur from two faces, leading to the formation of both cis and trans isomers. This application note details three distinct approaches to control this stereoselectivity:

-

Enzymatic Reduction: Utilizing a mutant alcohol dehydrogenase (ADH) for highly specific biocatalytic reduction.

-

Diastereoselective Chemical Reduction: Employing L-Selectride®, a sterically hindered borohydride, to favor the formation of the cis isomer.

-

Standard Chemical Reduction: Using sodium borohydride (NaBH₄), a common and less selective reducing agent, for comparison.

This document provides detailed experimental protocols for each method, a comparative data summary, and a workflow diagram to assist researchers in the practical implementation of these synthetic strategies.

Data Presentation

The following table summarizes the quantitative outcomes of the three detailed synthetic methods for producing this compound from 4-propylcyclohexanone.

| Method | Reagent/Catalyst | Predominant Isomer | cis:trans Ratio | Approximate Yield | Reference |

| Enzymatic Reduction | Mutant Alcohol Dehydrogenase (LK-TADH) | cis | 99.5 : 0.5 | >90% | [1][2] |

| Diastereoselective Chemical Reduction | L-Selectride® (Lithium tri-sec-butylborohydride) | cis | ~92 : 8 | High | [3] |

| Standard Chemical Reduction | Sodium Borohydride (NaBH₄) | trans | ~12 : 88 | High | [3] |

| Fungal Reduction | Colletotrichum lagenarium | trans | 1 : 13 | Variable | [4] |

Experimental Protocols

Method 1: Enzymatic Synthesis of cis-4-Propylcyclohexanol using Mutant ADH

This protocol is based on the highly stereoselective reduction of 4-propylcyclohexanone using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH).

Materials:

-

4-propylcyclohexanone

-